molecular formula C11H10N2O B6602341 6-Methoxy-2,3'-bipyridine CAS No. 96546-78-0

6-Methoxy-2,3'-bipyridine

Cat. No. B6602341
CAS RN: 96546-78-0
M. Wt: 186.21 g/mol
InChI Key: ZQLPJEWNYQZNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2,3'-bipyridine (6-MOP) is an organic compound that has been used in a variety of scientific research applications. It is a member of the bipyridine family, which is a group of compounds that contain two pyridine rings. 6-MOP is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent dye in biological studies. This versatile compound has been studied extensively, and its various applications and effects have been discovered.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 6-Methoxy-2,3'-bipyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.

Starting Materials
2,3'-bipyridine, Methanol, Sodium hydride, Methyl iodide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: 2,3'-bipyridine is reacted with sodium hydride in anhydrous methanol to form the corresponding sodium salt., Step 2: Methyl iodide is added to the reaction mixture to methylate the bipyridine ring, forming 6-methoxy-2,3'-bipyridine., Step 3: The reaction mixture is quenched with water and the product is extracted with ethyl acetate., Step 4: The organic layer is washed with brine and dried over anhydrous sodium sulfate., Step 5: The solvent is removed under reduced pressure to yield crude 6-methoxy-2,3'-bipyridine., Step 6: The crude product is dissolved in ethanol and treated with sodium borohydride to reduce any remaining unreacted bipyridine., Step 7: The reaction mixture is quenched with hydrochloric acid and the product is extracted with ethyl acetate., Step 8: The organic layer is washed with water and dried over anhydrous sodium sulfate., Step 9: The solvent is removed under reduced pressure to yield pure 6-methoxy-2,3'-bipyridine as a white solid.

Scientific Research Applications

6-Methoxy-2,3'-bipyridine has a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as it can form complexes with a variety of metals. These complexes can be used in catalytic reactions, as well as in the preparation of novel materials. 6-Methoxy-2,3'-bipyridine is also used as a fluorescent dye in biological studies. It can be used to label proteins and other biomolecules, and it is also used to visualize cellular structures. In addition, 6-Methoxy-2,3'-bipyridine has been used in organic synthesis as a catalyst for a variety of reactions.

Mechanism Of Action

The mechanism of action of 6-Methoxy-2,3'-bipyridine is largely dependent on its application. When used as a ligand in coordination chemistry, 6-Methoxy-2,3'-bipyridine coordinates to the metal center via its two nitrogen atoms. This forms a stable complex that can be used in catalytic reactions or in the preparation of novel materials. When used as a fluorescent dye, 6-Methoxy-2,3'-bipyridine binds to biomolecules and emits light when excited by UV light. This can be used to label proteins or visualize cellular structures. When used as a catalyst in organic synthesis, 6-Methoxy-2,3'-bipyridine facilitates the formation of new bonds between molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Methoxy-2,3'-bipyridine are not well understood. The compound is not known to be toxic, and it has not been shown to have any adverse effects on humans or animals. However, it is important to note that 6-Methoxy-2,3'-bipyridine is not intended for human or animal consumption, and it should not be used as a drug or supplement.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methoxy-2,3'-bipyridine in lab experiments include its versatility and its stability. 6-Methoxy-2,3'-bipyridine can be used in a variety of applications, from coordination chemistry to organic synthesis to biological studies. It is also relatively stable, making it easy to work with in the lab. The main limitation of 6-Methoxy-2,3'-bipyridine is its low solubility in water. This can make it difficult to use in certain applications, such as biological studies.

Future Directions

There are numerous potential future directions for 6-Methoxy-2,3'-bipyridine. One potential direction is to use 6-Methoxy-2,3'-bipyridine as a fluorescent dye to label proteins and other biomolecules. Another potential direction is to use 6-Methoxy-2,3'-bipyridine as a catalyst in organic synthesis reactions. Additionally, 6-Methoxy-2,3'-bipyridine can be used in the preparation of novel materials and catalysts, as well as in the development of new coordination complexes. Finally, 6-Methoxy-2,3'-bipyridine can be used in the development of new fluorescent probes for biological studies.

properties

IUPAC Name

2-methoxy-6-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLPJEWNYQZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312128
Record name 6-Methoxy-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3'-bipyridine

CAS RN

96546-78-0
Record name 6-Methoxy-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96546-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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